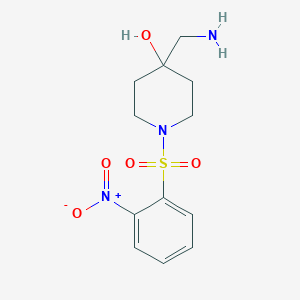
4-(Aminomethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ANS-6637 and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
ANS-6637 has been studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. In cancer research, ANS-6637 has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage, and its inhibition can lead to DNA damage accumulation and cell death. ANS-6637 has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ANS-6637 has been shown to have potential therapeutic effects in cardiovascular diseases such as myocardial infarction and heart failure.
Mechanism of Action
The mechanism of action of ANS-6637 involves the inhibition of PARP, which is an enzyme involved in the repair of DNA damage. ANS-6637 binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and cell death. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from damage.
Biochemical and Physiological Effects
ANS-6637 has been shown to have several biochemical and physiological effects. In cancer cells, ANS-6637 inhibits the growth of cancer cells by inducing DNA damage and cell death. In neurons, ANS-6637 has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. Additionally, ANS-6637 has been shown to improve cardiac function and reduce myocardial damage in animal models of myocardial infarction and heart failure.
Advantages and Limitations for Lab Experiments
One of the advantages of ANS-6637 is its specificity for PARP, which makes it a potent inhibitor of PARP activity. Additionally, ANS-6637 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of ANS-6637 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the study of ANS-6637. One of the directions is the further development of ANS-6637 as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is the study of ANS-6637 in combination with other drugs to enhance its therapeutic efficacy. Additionally, the study of ANS-6637 in animal models of other diseases such as diabetes and autoimmune diseases can provide insights into its potential applications in these fields.
Conclusion
In conclusion, ANS-6637 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ANS-6637 involves the reaction between 4-piperidinol and 2-nitrobenzenesulfonyl chloride. ANS-6637 has been studied for its potential applications in cancer research, neuroscience, and cardiovascular diseases. Its mechanism of action involves the inhibition of PARP, which leads to the accumulation of DNA damage and cell death. ANS-6637 has several biochemical and physiological effects, including the inhibition of cancer cell growth and protection against neurodegenerative diseases. One of the advantages of ANS-6637 is its specificity for PARP, which makes it a potent inhibitor of PARP activity. However, its potential toxicity needs to be carefully evaluated in preclinical studies. There are several future directions for the study of ANS-6637, including its further development as a therapeutic agent and the study of its potential applications in other diseases.
Synthesis Methods
The synthesis of ANS-6637 involves the reaction between 4-piperidinol and 2-nitrobenzenesulfonyl chloride. This reaction results in the formation of ANS-6637, which is a white or off-white solid. The purity of ANS-6637 can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
4-(aminomethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c13-9-12(16)5-7-14(8-6-12)21(19,20)11-4-2-1-3-10(11)15(17)18/h1-4,16H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYMIWLTKHVYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

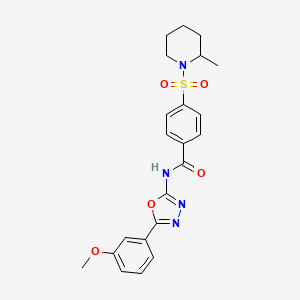
![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)
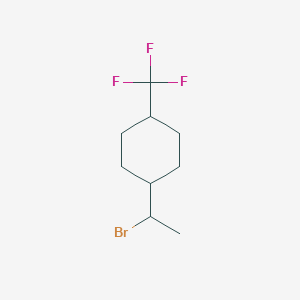
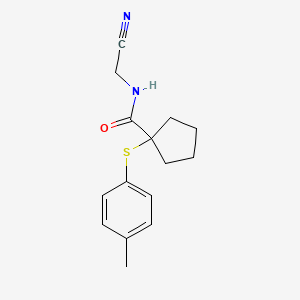
![7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432069.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2432070.png)
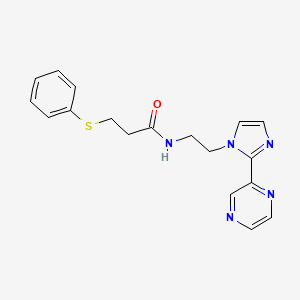
![N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/no-structure.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2432075.png)
![[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B2432081.png)
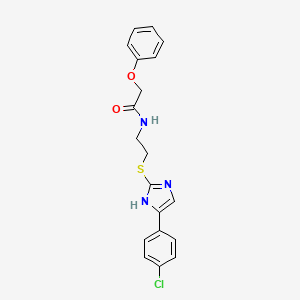
![2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2432083.png)
![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2432084.png)
